Product packaging for 1-Methoxybicyclo[3.2.1]octane(Cat. No.:CAS No. 61192-23-2)

1-Methoxybicyclo[3.2.1]octane

Cat. No.: B14574984
CAS No.: 61192-23-2
M. Wt: 140.22 g/mol
InChI Key: OMUWYSXQCAAGGK-UHFFFAOYSA-N
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Description

1-Methoxybicyclo[3.2.1]octane is a functionalized bicyclic hydrocarbon of significant interest in synthetic and medicinal chemistry. The bicyclo[3.2.1]octane skeleton is a core structural framework found in numerous biologically active natural compounds and serves as a powerful building block in organic synthetic strategies . This specific methoxy derivative is valued as a versatile synthetic intermediate. Researchers utilize it to construct more complex, functionalized molecules, particularly in the synthesis of natural product analogs and in the development of novel pharmaceuticals . The conformation of the bicyclo[3.2.1]octane system is well-studied; X-ray analyses confirm that the six-membered ring typically adopts a distorted chair conformation, while the five-membered ring exists in a half-chair form, which can influence the stereochemical outcome of reactions . As a reagent, this compound enables innovative approaches to challenging molecular architectures, including the 6-6-fused framework found in ent-kauranoids, sustaining continued interest in modern synthetic methodology . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B14574984 1-Methoxybicyclo[3.2.1]octane CAS No. 61192-23-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61192-23-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-methoxybicyclo[3.2.1]octane

InChI

InChI=1S/C9H16O/c1-10-9-5-2-3-8(7-9)4-6-9/h8H,2-7H2,1H3

InChI Key

OMUWYSXQCAAGGK-UHFFFAOYSA-N

Canonical SMILES

COC12CCCC(C1)CC2

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations Involving 1 Methoxybicyclo 3.2.1 Octane Systems

Skeletal Rearrangement Mechanisms

The interconversion of bicyclic skeletons is a fundamental process in organic chemistry, often driven by the pursuit of thermodynamic stability. The 1-methoxybicyclo[3.2.1]octane system is frequently implicated in such rearrangements, originating from or leading to other bicyclic structures.

Bicyclo[2.2.2] to Bicyclo[3.2.1] Rearrangements

The rearrangement of the bicyclo[2.2.2]octane skeleton to the more stable bicyclo[3.2.1]octane framework is a well-documented process, particularly in the context of radical intermediates. This transformation is understood to proceed through a homoallyl-cyclopropylcarbinyl radical rearrangement pathway.

In a study investigating the reduction of 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals, it was observed that the product distribution between the unrearranged bicyclo[2.2.2]octene and the rearranged bicyclo[3.2.1]octene is highly dependent on the nature of the substituent at the 4-position. The process is initiated by the generation of an acyl radical from a selenophenyl ester, which then undergoes decarbonylation to form a secondary radical. This secondary radical can either be reduced to the bicyclo[2.2.2]octene product or undergo rearrangement via a cyclopropylcarbinyl radical intermediate to form the bicyclo[3.2.1]oct-6-en-2-yl radical, which is subsequently reduced.

Acid-Catalyzed Pinacol-Type Rearrangements

The pinacol (B44631) rearrangement, a classic acid-catalyzed transformation of 1,2-diols, has been applied to the synthesis of bicyclo[3.2.1]octenones from 1-methoxybicyclo[2.2.2]octenol precursors. This reaction provides a direct route to the bicyclo[3.2.1]octane skeleton from a bicyclo[2.2.2]octane framework.

The treatment of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-exo-2-ols with an acid, such as p-toluenesulfonic acid, in a suitable solvent like boiling benzene (B151609), induces a pinacol-type rearrangement. The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of water to generate a carbocation. A subsequent 1,2-alkyl shift, specifically the migration of one of the carbon bridges, leads to the formation of the bicyclo[3.2.1]oct-6-en-2-one product. The substituent at the 2-position has been shown to have a remarkable effect on which bridge migrates.

Anionic 1,2-Migration Rearrangements

While cationic and radical rearrangements of bicyclic systems are extensively documented, anionic rearrangements, particularly those involving 1,2-migrations, are also of significant interest. In the context of the bicyclo[3.2.1]octane system, base-catalyzed rearrangements can be considered a form of anionic rearrangement.

For instance, the base-promoted cyclization of a 1,4-diketone can lead to the formation of a bicyclo[3.2.1]octane intermediate. While not a direct 1,2-migration of a carbon group in the sense of a Wagner-Meerwein shift, these reactions proceed through anionic intermediates where bond formation and cleavage are directed by the location of the negative charge.

In more complex systems, such as the synthesis of diazabicyclo[3.2.1]octanes, rearrangements that could be initiated by an anionic or nucleophilic center have been proposed. These can involve the formation of an initial adduct which then undergoes a skeletal reorganization to the thermodynamically more stable bicyclo[3.2.1]octane framework. The precise nature of these rearrangements can be intricate, involving multiple steps and intermediates.

Electrophilic Attack and Ring-Opening Processes

The strained ring systems often found in precursors to bicyclo[3.2.1]octanes are susceptible to electrophilic attack, leading to ring-opening and the formation of the bicyclo[3.2.1]octane skeleton.

Deuteron (B1233211) and Mercuric Ion Attack on Tricyclo[3.2.1.02,4]octanes

The reaction of endo-tricyclo[3.2.1.02,4]octane with a deuteron source in deuterated methanol (B129727) results in the formation of a mixture of methoxy (B1213986) ethers with the bicyclo[3.2.1]octane skeleton. This reaction proceeds through the cleavage of the most substituted cyclopropane (B1198618) bond. The mechanism involves the attack of the deuteron at a corner of the cyclopropane ring. The resulting carbocationic intermediate can be trapped by the methanol solvent, leading to the formation of endo-methoxybicyclo[3.2.1]octane derivatives. This process can be competitive with rearrangement to a nonclassical carbocation.

Similarly, the reaction of endo-tricyclo[3.2.1.02,4]octane with mercuric acetate (B1210297) in methanol yields 4-endo-(acetoxymercurio)-2-endo-methoxybicyclo[3.2.1]octane. This product arises from the attack of the mercuric ion at the corner of the cyclopropane ring, followed by nucleophilic attack by methanol with inversion of configuration and without skeletal rearrangement.

In the case of the exo-tricyclo[3.2.1.02,4]octane isomer, reaction with a deuteron source in deuterated methanol leads to products resulting from the rupture of both the external and internal cyclopropyl (B3062369) bonds. The reaction with mercuric acetate also yields products from both internal and external bond cleavage, with the internal bond rupture occurring with inversion of configuration at both the site of electrophilic and nucleophilic attack. The stereochemical outcomes of these reactions are rationalized by considering the symmetry and energy of the molecular orbitals involved in the interaction with the electrophile.

Carbocation Intermediate Formation

The formation of carbocationic intermediates is a key feature in many reactions involving bicyclic systems. In the context of the bicyclo[3.2.1]octane skeleton, the stability and subsequent reactivity of bridgehead carbocations are of particular importance. While direct studies on the 1-methoxybicyclo[3.2.1]octyl cation are not extensively detailed in the provided search results, the behavior of related bridgehead carbocations offers valuable insights.

Bridgehead carbocations, such as those derived from bicyclo[2.2.2]octanes and bicyclo[3.3.1]nonanes, have been generated from corresponding halides using silver triflate and have been shown to react effectively with various nucleophiles. iastate.edu These bicyclic systems are notable because the resulting bridgehead carbocations are less prone to the hydride shifts that often plague their acyclic counterparts. iastate.edu The rigid framework of the bicyclic system enforces attack from only one face, leading to high stereochemical control. iastate.edu

The presence of a methoxy group at the bridgehead, as in this compound, is expected to have a significant influence on the stability of a carbocation at that position. The oxygen atom can potentially stabilize an adjacent positive charge through resonance, although the geometric constraints of the bicyclic system may impact the degree of orbital overlap. In the solvolysis of 2-oxo bicyclic bridgehead derivatives, rearrangement of an initially formed classical bridgehead carbocation can lead to various products, including ethers from direct capture by the solvent. kyoto-u.ac.jp

Investigations into the solvolysis of bridgehead compounds have provided a foundation for understanding the stability of these reactive intermediates. researcher.life The relative stability of bridgehead carbocations is a critical factor in determining reaction pathways and product distributions.

Cyclization Mechanisms in Bridged Systems

A variety of cyclization strategies have been developed for the stereoselective synthesis of the bicyclo[3.2.1]octane core. These methods often proceed through intricate mechanistic pathways to construct the characteristic bridged ring system.

One prominent approach involves radical cyclizations. For instance, Mn(III)-initiated radical cyclization of alkynyl ketones has been successfully employed to construct the bicyclo[3.2.1]octane framework. nih.gov These reactions offer a powerful tool for the formation of complex polycyclic structures. Similarly, intramolecular radical cyclizations of cyclic vinyl sulfones have been utilized in the formal synthesis of natural products containing indolizidine ring systems, which can be analogous to the formation of carbocyclic bridged systems.

Rearrangement reactions also provide a versatile entry into the bicyclo[3.2.1]octane skeleton. The rearrangement of 2-azabicyclo[2.2.1]heptane derivatives can proceed through an aziridinium (B1262131) intermediate, which undergoes regioselective ring opening to yield the 2-azabicyclo[3.2.1]octane system. rsc.org In a different approach, the rearrangement of norbornadiene with tosyl azide (B81097) proceeds through a (2+3)-cycloaddition, loss of nitrogen, and subsequent aza-Cope rearrangement to form N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene. rsc.org While these examples involve nitrogen-containing heterocycles, the underlying principles of ring expansion and rearrangement are applicable to the synthesis of their carbocyclic counterparts.

Acid-catalyzed reactions can also lead to the formation of bicyclo[3.2.1]octane systems. For example, the acid-catalyzed reaction of endo-tricyclo[3.2.1.0(2,4)]oct-6-ene can produce 2-endo-methoxybicyclo[3.2.1]oct-6-ene derivatives. researchgate.net

Organocatalyzed domino reactions represent another powerful strategy. For instance, a domino Michael-aldol reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides can afford chiral bicyclo[3.2.1]octanes. mdpi.com Intramolecular Diels-Alder reactions of appropriately substituted precursors also provide a direct route to this bicyclic framework. mdpi.com

Regioselectivity and Stereoselectivity in Mechanistic Pathways

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like those containing the bicyclo[3.2.1]octane core. The rigid, three-dimensional structure of this bicyclic system often imparts a high degree of stereochemical control in its reactions.

In rearrangement reactions leading to bicyclo[3.2.1]octane systems, the regioselectivity is often governed by the stability of the intermediates. For example, the regioselective rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems is a notable transformation. unirioja.es The mechanism is proposed to involve a regioselective ring opening to form a carbon-centered radical, followed by ring closure to the expanded bicyclic system. unirioja.es

The stereoselective synthesis of bicyclo[3.2.1]octane derivatives has been achieved through various methods. For instance, the stereoselective construction of the bicyclo[3.2.1]octane fragment of rhodojaponin III was accomplished via a Mn(III)-mediated radical cyclization. nih.gov Furthermore, organocatalytic domino Michael/Aldol (B89426) reactions have been developed for the enantio- and diastereoselective preparation of bicyclo[3.2.1]octane derivatives with multiple stereogenic centers. researchgate.net

The inherent structure of the bicyclo[3.2.1]octane framework can direct the stereochemical outcome of reactions. For example, in the reduction of a ketone within this system, the approach of the reducing agent can be sterically hindered from one face, leading to the selective formation of one diastereomer.

The table below summarizes some of the synthetic strategies employed for the construction of the bicyclo[3.2.1]octane skeleton and highlights the key aspects of selectivity.

Reaction TypePrecursor TypeKey FeaturesSelectivity
Radical CyclizationAlkynyl ketonesMn(III)-initiatedStereoselective
Rearrangement2-Azabicyclo[2.2.1]heptanesAziridinium intermediateRegioselective
RearrangementNorbornadienesAza-Cope rearrangementRegioselective
Domino ReactionCyclic 1,3-ketoesters and β,γ-unsaturated amidesOrganocatalyzed Michael-AldolEnantio- and Diastereoselective
Intramolecular Diels-AlderSubstituted cyclohexadienesThermal or Lewis acid-catalyzedStereoselective

Stereochemical Aspects in the Synthesis and Reactions of 1 Methoxybicyclo 3.2.1 Octane

Diastereoselective Control in Synthetic Routes

The construction of the bicyclo[3.2.1]octane skeleton often generates multiple stereocenters, making diastereoselective control a critical aspect of its synthesis. Various strategies have been developed to govern the relative stereochemistry of the substituents on the bicyclic core.

One effective method is the double Michael addition of carbon nucleophiles to cyclic dienones, which can produce 8-disubstituted bicyclo[3.2.1]octane-3-ones with controlled stereochemistry at the bridged secondary, tertiary, or quaternary centers. Domino Michael/Aldol (B89426) reactions are also powerful tools for constructing the bicyclic system. For instance, the base-catalyzed reaction of 1,3-cyclopentanediones with activated olefins can yield highly functionalized bicyclo[3.2.1]octane derivatives bearing three or five stereogenic centers. The diastereoselectivity of these domino reactions can often be tuned by modifying reaction conditions, such as the choice of catalyst or solvent.

Another approach involves radical-mediated cyclizations. For example, Mn(III)-initiated radical cyclization of specific alkynyl ketones has been successfully employed to stereoselectively construct the bicyclo[3.2.1]octane framework. Furthermore, intramolecular Diels-Alder reactions serve as a key strategy for establishing the core structure with a high degree of stereocontrol, which can then be elaborated into the desired bicyclo[3.2.1]octane system.

The table below summarizes selected methods for achieving diastereoselective control in the synthesis of bicyclo[3.2.1]octane derivatives.

Synthetic Method Reactants Key Features Diastereomeric Ratio (dr)
Double Michael AdditionCarbon nucleophiles and cyclic dienonesControls stereochemistry of bridged centers.Varies (e.g., 42-96% yield)
Domino Michael/Aldol Reaction1,3-Ketoesters and β,γ-unsaturated 1,2-ketoestersForms multiple stereocenters in one pot.1:1 to 5:1
Mn(III)-Mediated Radical CyclizationAlkynyl ketonesStereoselective construction of the bicyclic core.Single stereoisomer reported
Intramolecular Diels-Alder Reaction5-vinyl-1,3-cyclohexadiene derivativesEstablishes the tricyclic precursor stereoselectively.High stereoselectivity

Enantioselective Synthesis Strategies

Producing 1-methoxybicyclo[3.2.1]octane as a single enantiomer is crucial for applications where chirality is a key determinant of biological activity. Several strategies have been developed to achieve this, primarily through the use of chiral catalysts, enantiopure starting materials, or chiral auxiliaries.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclo[3.2.1]octane scaffolds. Chiral organocatalysts, such as those derived from quinine (B1679958) and quinidine, can effectively induce enantioselectivity in domino reactions. For example, a bifunctional thiourea (B124793) catalyst has been used in an enantioselective Michael-Aldol annulation to produce bicyclo[3.2.1]octane derivatives with excellent enantio- and diastereoselectivities. Similarly, Rawal's quinine-squaramide catalyst has been employed at low loadings (down to 500 ppm) for the asymmetric synthesis of chiral bicyclo[3.2.1]octanes. These catalysts typically operate by forming transient chiral intermediates that direct the stereochemical outcome of the reaction.

The following table highlights the performance of various chiral organocatalysts in the synthesis of bicyclo[3.2.1]octane systems.

Catalyst Type Reaction Yield Enantiomeric Excess (ee) Reference
Quinine-derived thioureaDomino Michael/Aldol53-98%up to 95:5 er
Quinine-squaramide[3+2] Annulation76-99%up to 99% ee
Chiral Phosphoric AcidDomino Michael/AldolGood73% ee

An alternative and widely used strategy is to start the synthesis from a readily available, enantiomerically pure precursor, often from the chiral pool. Natural products are common starting materials for this approach. For instance, the monoterpene carvone (B1668592) has been efficiently converted into highly functionalized, enantiopure bicyclo[3.2.1]octane systems. In this methodology, the inherent chirality of the starting material is transferred through a series of stereocontrolled reactions to the final bicyclic product. This approach obviates the need for a chiral catalyst or resolution step, making it an efficient route to enantiomerically pure compounds.

The chiral auxiliary approach involves the temporary incorporation of a chiral molecule into the substrate. This auxiliary directs the stereochemistry of one or more subsequent reactions. Once the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product. This method has been applied to the synthesis of the bicyclo[3.2.1]octane framework, where an auxiliary can be used to control the stereoselective formation of key intermediates. For example, a chiral auxiliary can be attached to a precursor to direct a diastereoselective cyclization, after which the auxiliary is cleaved to afford the enantiopure bicyclic core.

Configurational Stability and Inversion Phenomena

The bicyclo[3.2.1]octane system is a conformationally rigid framework. This rigidity stems from its bridged structure, which significantly restricts bond rotation and prevents ring flipping or inversion under normal conditions. Computational studies have shown that bicyclo[3.2.1]octane is the most stable isomer among various C8H14 cyclooctene (B146475) systems, confirming its high thermodynamic stability.

Due to this rigid structure, the stereocenters on the bicyclo[3.2.1]octane core are configurationally stable. Phenomena such as ring inversion, which can lead to the interconversion of stereoisomers in more flexible cyclic systems, are not observed for this scaffold. This configurational stability is a crucial attribute, as it ensures that the stereochemical integrity of the molecule is maintained throughout subsequent synthetic transformations and in its final application.

Methodologies for Enantiomeric Purity Assessment

Accurately determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound is essential. Several analytical techniques are employed for this purpose, most of which rely on differentiating the enantiomers by converting them into diastereomeric species, either transiently or permanently.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP). The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification. Alternatively, the enantiomeric mixture can be derivatized with an enantiomerically pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric purity, although enantiomers themselves have identical NMR spectra in an achiral solvent. Differentiation is achieved by adding a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers, resulting in distinguishable chemical shifts. Another NMR-based method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form stable diastereomers, which will exhibit distinct signals in the NMR spectrum that can be integrated to determine their ratio.

Chiroptical Methods: Techniques such as polarimetry, circular dichroism (CD), and vibrational circular dichroism (VCD) are based on the differential interaction of enantiomers with polarized light. While polarimetry measures the optical rotation of a sample, which can be correlated to enantiomeric purity if the rotation of the pure enantiomer is known, CD and VCD provide more detailed structural information and can be used to determine both enantiomeric excess and absolute configuration.

The following table provides a summary of common methods used for assessing the enantiomeric purity of chiral compounds like this compound.

Method Principle Advantages Considerations
Chiral HPLC/GCDifferential interaction with a chiral stationary phase.High accuracy and sensitivity; direct separation.Requires development of specific methods and columns.
NMR with Chiral Solvating AgentsFormation of transient diastereomeric complexes.Rapid analysis; no derivatization needed.Chemical shift differences can be small; requires pure CSA.
NMR with Chiral Derivatizing AgentsFormation of stable diastereomers with distinct spectra.Larger, more easily quantifiable signal separation.Derivatization must be quantitative without racemization.
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light.High sensitivity; can determine absolute configuration.Requires a chromophore near the stereocenter.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxybicyclo 3.2.1 Octane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR and ¹³C NMR Spectral Assignment

The ¹H NMR spectrum of a molecule provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. The chemical shifts in both ¹H and ¹³C NMR are influenced by factors such as hybridization and the electronegativity of nearby atoms. For 1-Methoxybicyclo[3.2.1]octane, the assignment of proton and carbon signals is crucial for confirming its bicyclic structure and the position of the methoxy (B1213986) group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
OCH₃ 3.2 - 3.4 s
Bridgehead H 2.2 - 2.5 m
CH₂ (adjacent to O) 3.5 - 3.7 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-1 (quaternary, attached to OCH₃) 75 - 85
OCH₃ 50 - 60
Bridgehead CH 35 - 45
CH₂ (adjacent to bridgehead) 30 - 40

Two-Dimensional (2D) NMR Techniques

To unambiguously assign the complex proton and carbon signals of this compound, two-dimensional (2D) NMR techniques are indispensable. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the bicyclic system of this compound, COSY would reveal the connectivity between protons on adjacent carbons, helping to trace the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. For this compound, HMBC would be crucial in confirming the position of the methoxy group by showing a correlation between the methoxy protons and the C-1 quaternary carbon.

Solid-State MAS-NMR Applications

Solid-state Nuclear Magnetic Resonance (ssNMR) with Magic-Angle Spinning (MAS) is a powerful technique for characterizing the structure and dynamics of solid materials. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra of static samples are very broad. MAS is a technique where the sample is spun at a specific angle (the "magic angle") to narrow the spectral lines and obtain high-resolution spectra.

While specific solid-state MAS-NMR studies on this compound are not documented, this technique could be applied to study its crystalline form or its inclusion in host-guest complexes. For instance, ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) experiments could provide information on the packing of the molecules in the crystal lattice and identify different polymorphs if they exist. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding in pharmaceutical eutectics.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₉H₁₆O), HR-ESI-MS would confirm its molecular formula by providing a measured mass that is very close to the calculated exact mass.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes from the GC column.

In the analysis of this compound, the GC would provide a retention time, which is a characteristic property of the compound under specific chromatographic conditions. The mass spectrometer would then generate a mass spectrum, which serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum is a result of the molecule breaking apart in a predictable way upon ionization. The analysis of these fragments can provide valuable information about the structure of the molecule. For this compound, characteristic fragments would likely arise from the loss of the methoxy group or from the cleavage of the bicyclic ring system.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The specific frequencies of absorbed or scattered light are characteristic of the bond strengths, atomic masses, and geometry of the molecule, making it a powerful tool for functional group identification and structural analysis.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to be dominated by vibrations associated with its constituent parts: the bicyclo[3.2.1]octane framework and the methoxy group.

C-H Stretching Region (2850-3000 cm⁻¹): This region will feature multiple sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (CH₂) and methine (CH) groups of the bicyclic skeleton, as well as the methyl (CH₃) group of the methoxy substituent.

C-O Stretching Region (1050-1150 cm⁻¹): A strong, prominent band is expected in this region, characteristic of the C-O-C asymmetric stretching vibration of the ether linkage. This is one of the most diagnostic peaks for identifying the methoxy group.

The following table outlines the expected characteristic IR absorption bands for this compound.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
2950-3000Asymmetric C-H StretchCH₃ (methoxy)Medium-Strong
2850-2960Symmetric & Asymmetric C-H StretchCH₂ & CH (alicyclic)Strong
1450-1470CH₂ Scissoring / CH₃ BendingAlicyclic / MethoxyMedium
1075-1150Asymmetric C-O-C StretchEtherStrong
< 1500Skeletal VibrationsBicyclo[3.2.1]octane frameworkComplex

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. For this compound, the C-C and symmetric C-H and C-O vibrations are expected to produce strong signals.

Similar to the IR analysis, specific experimental Raman data for this compound is scarce. However, based on detailed assignments for the parent bicyclo[3.2.1]octane, its Raman spectrum is expected to show prominent peaks corresponding to the vibrations of the carbon skeleton. The introduction of the methoxy group would add characteristic signals but would not fundamentally alter the vibrations of the bicyclic core.

Key expected features in the Raman spectrum include:

C-H Stretching: Strong signals in the 2850-3000 cm⁻¹ region, similar to the IR spectrum.

Skeletal Vibrations: The fingerprint region below 1500 cm⁻¹ will be rich with signals corresponding to the ring's breathing and deformation modes. These are often more prominent in Raman than in IR spectra for symmetric, non-polar bonds.

C-O-C Symmetric Stretch: A moderately intense peak is expected for the symmetric stretch of the ether group, which is often weaker than its asymmetric counterpart in the IR spectrum.

The following table summarizes the anticipated Raman shifts for this compound.

Raman Shift (cm⁻¹)Vibration TypeFunctional GroupIntensity
2850-3000C-H StretchingCH₂, CH, CH₃Strong
1440-1460CH₂ BendingAlicyclicMedium
800-1200C-C Stretching / SkeletalBicyclo[3.2.1]octane frameworkStrong
~900Symmetric C-O-C StretchEtherMedium

X-ray Crystallography for Structural Confirmation (where applicable to derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed model of the electron density, and thus the atomic positions, bond lengths, and bond angles, can be constructed.

While a crystal structure for this compound itself has not been reported, the technique has been successfully applied to numerous derivatives of the bicyclo[3.2.1]octane ring system, unambiguously confirming their stereochemistry and conformation.

For instance, the single-crystal structures of two diastereomeric 4-heptadecyl derivatives of (1R,5S)-3,6,8-trioxabicyclo[3.2.1]octane were determined by X-ray diffraction, which definitively established the exo and endo configurations of the heptadecyl group. The crystals were found to be orthorhombic with a P2(1)2(1)2(1) space group. Similarly, the crystal structure of a bicyclo[3.2.1]octane diol has been resolved, providing precise data on the conformation of the fused ring system. Further studies on various dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives have also relied on X-ray analysis for structural elucidation.

Should a suitable crystalline derivative of this compound be synthesized, X-ray crystallography would provide incontrovertible proof of its structure. The resulting data would include:

Precise Bond Lengths and Angles: Confirming the geometry of the bicyclic framework and the methoxy substituent.

Conformational Details: Elucidating the chair/boat conformation of the six-membered ring and the envelope conformation of the five-membered ring within the bicyclic system.

Stereochemical Confirmation: Unambiguously defining the stereochemistry at the bridgehead carbons and the methoxy-substituted carbon (C1).

Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice.

This level of structural detail is crucial for understanding the molecule's physical properties and reactivity.

Computational Chemistry and Theoretical Studies on 1 Methoxybicyclo 3.2.1 Octane

Quantum Chemical Calculations (DFT, Ab Initio)

Geometry Optimization and Electronic Energy Determination

No specific studies detailing the geometry optimization or electronic energy determination for 1-Methoxybicyclo[3.2.1]octane using DFT or ab initio methods were found.

Conformational Analysis

Specific conformational analysis of this compound through computational methods has not been reported.

Mechanistic Pathway Elucidation through Computational Modeling

Transition State Analysis

There are no available computational studies that analyze the transition states of reaction mechanisms involving this compound.

Energy Profile Diagrams for Reaction Mechanisms

Energy profile diagrams for reaction mechanisms specifically involving this compound have not been published.

Analysis of Ring Strain and Radical Stabilization Energies

Specific calculations on the ring strain or radical stabilization energies for this compound are not available in the literature. While general principles of ring strain in bicyclic systems are well-understood, dedicated analyses for this particular substituted octane (B31449) are absent.

Prediction of Reactivity and Selectivity

Currently, there is no published research detailing the use of computational chemistry to predict the reactivity and selectivity of this compound. Theoretical studies on related bicyclic systems often employ methods like Density Functional Theory (DFT) to explore reaction mechanisms, transition states, and the thermodynamic and kinetic factors that govern chemical transformations. Such studies can provide valuable predictions about where a molecule is most likely to react (regioselectivity) and the stereochemical outcome of a reaction (stereoselectivity).

For analogous bicyclic ethers, computational models have been used to investigate their conformational preferences and the energy barriers associated with different reaction pathways. These analyses help in understanding how the rigid bicyclic framework influences the accessibility of different reactive sites. However, without specific studies on this compound, any discussion of its predicted reactivity and selectivity would be purely speculative and not based on documented scientific findings.

Resolution of Computational-Experimental Discrepancies

The process of refining computational models often involves comparing theoretical predictions with experimental results. Discrepancies between the two can arise from various factors, including the level of theory used, the basis set, the modeling of solvent effects, or unforeseen reaction pathways. When such discrepancies occur, chemists can refine their computational models to better match experimental observations, leading to a deeper understanding of the system under study.

As there are no published computational studies on this compound, there are consequently no documented instances of discrepancies between computational predictions and experimental data for this specific compound. The scientific community has not yet reached the stage of comparing theoretical and experimental results for the reactivity and selectivity of this compound, and therefore, no resolutions for such discrepancies have been reported.

Future research in the field of computational organic chemistry may address this knowledge gap, providing valuable insights into the chemical behavior of this particular bicyclic ether.

Derivatization and Functionalization Strategies for 1 Methoxybicyclo 3.2.1 Octane Scaffolds

Introduction of Heteroatoms and Diverse Functional Groups

The introduction of heteroatoms and new functional groups into the bicyclo[3.2.1]octane skeleton is a key strategy for modulating the physicochemical and biological properties of the molecule. While the 1-methoxy group provides a starting point, further derivatization can be achieved through various synthetic transformations, often leveraging ketone intermediates which are common in bicyclo[3.2.1]octane synthesis.

Research has demonstrated the replacement of the C8 methylene (B1212753) bridge with heteroatoms like sulfur or oxygen. For instance, 8-thiabicyclo[3.2.1]octane-3-one can be synthesized from tropinone (B130398) (an 8-azabicyclo[3.2.1]octane derivative) by quaternization followed by treatment with sodium sulfide. nih.gov This indicates that heteroatom exchange is a viable strategy. Similarly, oxygen can be incorporated to form 8-oxabicyclo[3.2.1]octanes. nih.gov These heteroatomic analogues alter the scaffold's electronic properties and hydrogen bonding capabilities. nih.gov

Additional oxygenated functional groups can be installed on the carbocyclic frame. One approach involves using the existing enol ether moiety of a precursor to direct the incorporation of an oxygen function, which can then serve as a site for further functionalization. mdpi.comnih.gov For example, epoxidation of a double bond within the scaffold using reagents like meta-chloroperoxybenzoic acid (m-CPBA) followed by acid-catalyzed ring-opening can introduce hydroxyl and ether functionalities with high regio- and stereoselectivity. mdpi.com

The table below summarizes selected strategies for introducing heteroatoms and functional groups onto the bicyclo[3.2.1]octane core, which are applicable to derivatives such as 1-Methoxybicyclo[3.2.1]octane.

Strategy Precursor Type Key Reagents Introduced Atom/Group Resulting Scaffold
Heteroatom Exchange8-Azabicyclo[3.2.1]octanone (Tropinone)1. Methyl Iodide 2. Sodium SulfideSulfur8-Thiabicyclo[3.2.1]octane nih.gov
Epoxidation/Ring OpeningUnsaturated bicyclo[3.2.1]octene1. m-CPBA 2. Acid (e.g., HCl) in Nucleophilic Solvent (e.g., MeOH)Oxygen (hydroxyl, ether)Oxygenated bicyclo[3.2.1]octane mdpi.com
Nitrone CycloadditionVinylogous CarbonateN-substituted hydroxylamine (B1172632) hydrochloridesNitrogen & OxygenBicyclic Isoxazolidine

Scaffold Diversification through Post-Synthetic Modification

Post-synthetic modification refers to the chemical transformation of a pre-formed bicyclo[3.2.1]octane scaffold. This approach is highly valuable as it allows a common intermediate to be converted into a library of diverse analogues. Ketone and alcohol functionalities on the bicyclic core are particularly useful handles for such modifications.

A common intermediate, a bicyclo[3.2.1]octanone, can be readily converted into an enol triflate. This derivative can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with arylboronic acids, to introduce diverse aryl substituents onto the scaffold. nih.gov This method is pivotal for creating analogues with varied electronic and steric properties.

Furthermore, photochemical reactions offer a pathway for significant structural diversification. For example, styryl-substituted oxazoles attached to a bicyclic frame can undergo intramolecular photocycloaddition to generate complex, fused polycyclic systems. beilstein-journals.org These photoproducts can be unstable and subsequently undergo ring-opening on silica (B1680970) gel to yield highly functionalized benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.org This highlights how a single scaffold can be elaborated into more complex molecular architectures. Another key modification involves the stereoselective reduction of ketone groups to alcohols, which can then be used for further derivatization or to control the stereochemistry of adjacent centers. nih.gov

The following table details examples of post-synthetic modifications applicable to the this compound framework.

Initial Scaffold Functionality Reaction Type Key Reagents Resulting Functionality/Structure
KetoneEnol Trifl ate Formation & Suzuki Coupling1. PhNTf₂, Base 2. Arylboronic acid, Pd catalystAryl group nih.gov
KetoneReductionSodium borohydride (B1222165) (NaBH₄)Secondary Alcohol nih.gov
Vinylstyryl Oxazole (B20620)Photochemical Cycloaddition & Ring Opening1. UV light 2. Silica gelFused formamido-benzobicyclo[3.2.1]octenone beilstein-journals.org
AldehydeAldol (B89426) CondensationAcetone, Baseα,β-Unsaturated Ketone nih.gov

Synthesis of Polysubstituted Analogues

The construction of polysubstituted bicyclo[3.2.1]octane systems, where multiple functional groups are installed with precise stereocontrol, is essential for creating complex molecules that mimic natural products. Several advanced synthetic methodologies achieve this, often through domino or multicomponent reactions that form the bicyclic core and introduce substituents simultaneously.

One powerful strategy is the tandem Michael-Aldol reaction. ucl.ac.uk This approach uses cyclic 1,3-diones which react with α,β-unsaturated aldehydes (enals) in a sequence that first forms a carbon-carbon bond via Michael addition, followed by an intramolecular aldol cyclization to construct the bridged bicyclic system. This method can generate multiple stereocenters with a high degree of control. ucl.ac.uk

Another innovative method is an iodine-induced cyclization and oxidation of allylic alcohols. This reaction proceeds through a convergent disproportionation pathway, where a single reactant is converted into both an oxidized and a reduced intermediate, which then combine to form the final product. This strategy allows for the creation of highly functionalized bicyclo[3.2.1]octanes through the formation of six new bonds in a single cascade. researchgate.net

Organocatalysis has also emerged as a vital tool for the asymmetric synthesis of polysubstituted bicyclo[3.2.1]octanes. nih.gov Chiral catalysts, such as phosphoric acids or amines, can facilitate domino reactions like Michael-Henry sequences between cyclohexanediones and nitrodienes, yielding enantioenriched bicyclo[3.2.1]octan-2-ones. nih.gov These methods provide access to chiral, highly functionalized scaffolds that are valuable for synthesizing complex natural products. mdpi.comnih.gov

The table below compares various strategies for synthesizing polysubstituted bicyclo[3.2.1]octane analogues.

Synthetic Strategy Key Precursors Catalyst/Reagent Key Features
Tandem Michael-AldolCyclic 1,3-dione, EnalsBase (e.g., DABCO) or Neutral ConditionsForms bicyclic ketols with high stereocontrol. ucl.ac.uk
Iodine-Induced CyclizationAllylic AlcoholsIodine, DMSOConvergent disproportionation; forms six new bonds.
Organocatalytic Domino Reaction1,4-Cyclohexanedione (B43130), NitrodienesChiral Organocatalyst (e.g., prolinol derivatives)Asymmetric synthesis; provides enantioenriched products. nih.gov
Double Michael AdditionCyclic Dienones, Carbon NucleophilesBaseForms 8,8-disubstituted bicyclo[3.2.1]octan-3-ones. rsc.org

Conclusion and Future Research Directions

Summary of Advances in 1-Methoxybicyclo[3.2.1]octane Chemistry

Recent advancements in the field have largely centered on the development of elegant rearrangement strategies to construct the bicyclo[3.2.1]octane skeleton with a functional group at the bridgehead position. A particularly notable approach involves the pinacol-type rearrangement of 1-methoxybicyclo[2.2.2]oct-5-en-2-ol derivatives. This method provides a powerful means to access bridgehead-substituted bicyclo[3.2.1]octene systems, which are valuable precursors to the saturated this compound. The reaction proceeds via a carbocationic intermediate, and the regioselectivity of the rearrangement is a key area of investigation.

Emerging Methodologies for Enhanced Synthesis and Derivatization

The pinacol-type rearrangement of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-2-ols stands out as a promising methodology for the synthesis of bicyclo[3.2.1]oct-6-en-2-ones. acs.orgoup.com This acid-catalyzed reaction demonstrates remarkable substituent effects on the migratory aptitude of the unsaturated bridge, allowing for controlled access to different isomers. acs.org For instance, treatment of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-exo-2-ols with p-toluenesulfonic acid in boiling benzene (B151609) can lead to the formation of the bicyclo[3.2.1]octane framework. oup.com

Further derivatization of the resulting bicyclo[3.2.1]octene systems would be necessary to yield the saturated this compound. This could involve standard reduction techniques for the alkene and ketone functionalities. The development of one-pot procedures that combine the rearrangement and subsequent reductions would represent a significant enhancement in synthetic efficiency.

PrecursorRearrangement ProductReference
1-Methoxybicyclo[2.2.2]oct-5-en-2-ol derivativesBicyclo[3.2.1]oct-6-en-2-one derivatives acs.orgoup.com
1-Methoxybicyclo[3.2.2]non-6-en-2-olsBridgehead-substituted bicyclo[3.2.1]octene derivatives jst.go.jp

Prospects for Further Mechanistic Insight and Theoretical Investigations

The pinacol-type rearrangements that provide access to the 1-methoxy-substituted bicyclo[3.2.1]octane precursors are mechanistically rich, involving carbocationic intermediates and competing migratory pathways. Future research would benefit from detailed computational studies to elucidate the factors governing the regioselectivity of these rearrangements. Theoretical calculations, such as those employing Density Functional Theory (DFT), could provide valuable insights into the transition state energies for the migration of different bridges in the bicyclo[2.2.2]octenyl system. ucla.edu Such studies would aid in the rational design of substrates and reaction conditions to favor the formation of the desired bicyclo[3.2.1]octane isomer.

Potential for Broader Applications in Organic Synthesis

While the direct applications of this compound are not yet extensively explored, the bicyclo[3.2.1]octane core is a key structural element in numerous biologically active natural products. The presence of a methoxy (B1213986) group at the bridgehead position could serve as a synthetic handle for the introduction of other functional groups or for the construction of more complex molecular architectures.

The development of robust synthetic routes to this compound and its derivatives could open new avenues for the total synthesis of natural products containing this framework. Moreover, the unique stereoelectronic properties imparted by the bridgehead ether functionality may lead to novel applications in areas such as medicinal chemistry and materials science. The continued exploration of synthetic methodologies and a deeper understanding of the mechanistic underpinnings of its formation will undoubtedly expand the utility of this intriguing bicyclic compound in the broader field of organic synthesis.

Q & A

Q. What are the common synthetic routes for 1-Methoxybicyclo[3.2.1]octane?

The synthesis of this compound derivatives often involves functionalization of the bicyclic core. Key methods include:

  • Reductive Amination : Reduction of 2-azabicyclo[3.2.1]octan-3-ones using LiAlH₄ to form the bicyclic amine, followed by methoxy group introduction via alkylation or nucleophilic substitution .
  • Cycloaddition Strategies : [4+3] cycloaddition between furans and enol silyl ethers to construct the bicyclo[3.2.1]octane skeleton, with subsequent methoxylation .
  • Hydrogenation of Unsaturated Precursors : Hydrogenation of 2-azabicyclo[3.2.1]octadienes using palladium catalysts yields saturated intermediates, which are further functionalized .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bicyclic structure, methoxy group position, and stereochemistry. Rotameric states of N-acyl derivatives can be analyzed via variable-temperature NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular formulas, particularly for complex derivatives (e.g., HRMS-ESI confirmed C₁₅H₂₃O₃ in related bicyclic compounds) .
  • HPLC-MS : Quantifies purity and identifies metabolites in biological matrices .

Q. How stable is this compound under laboratory conditions?

The compound is generally stable but degrades under prolonged exposure to light, heat, or acidic/basic conditions. Storage in inert atmospheres (e.g., nitrogen) at –20°C is recommended. Degradation products may include ring-opened amines or oxidized species .

Advanced Research Questions

Q. How does the methoxy group's position and stereochemistry influence biological activity?

  • Dopamine/Serotonin Transporter Affinity : Substituents at the C3 position (e.g., aryl or halogen groups) enhance binding to monoamine transporters (DAT/SERT). Methoxy groups at bridgehead positions (e.g., C8) modulate selectivity due to steric and electronic effects .
  • Stereochemical Impact : Enantiomers of 6-azabicyclo[3.2.1]octane derivatives show distinct binding profiles. For example, (1S,5R)-configured analogs exhibit higher DAT inhibition than (1R,5S) counterparts .

Q. What computational methods aid in optimizing this compound derivatives?

  • Molecular Docking : Predicts binding modes to targets like DAT/SERT. Rigid bicyclic scaffolds align with transporter hydrophobic pockets, while methoxy groups form hydrogen bonds .
  • QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity. For example, electron-withdrawing groups at C3 improve DAT affinity .
  • DFT Calculations : Evaluates transition states in stereoselective syntheses, such as hydrogenation pathways or cycloaddition regioselectivity .

Q. What metabolic pathways are observed for this compound derivatives?

  • Oxidative Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) catalyze N-demethylation or hydroxylation of the bicyclic ring. Major metabolites include hydroxymethyl and ketone derivatives .
  • Conjugation : Glucuronidation of hydroxylated metabolites enhances excretion. LC-MS/MS is used to track metabolic fate in preclinical models .

Methodological Notes

  • Stereoselective Synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) are recommended to access enantiopure derivatives .
  • Metabolic Profiling : Use hepatocyte incubations with CYP inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

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